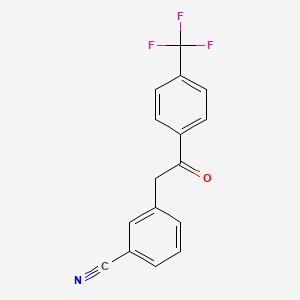
2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of acetonitrile, which is a colorless liquid used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The cyanophenyl group suggests the presence of a benzene ring with a nitrile (-CN) substituent, and the trifluoromethylacetophenone part implies a ketone group adjacent to a trifluoromethyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via Suzuki-Miyaura coupling , a widely-used method for forming carbon-carbon bonds. This process involves a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides .Applications De Recherche Scientifique
Photochemistry and Crystal Structures
A study on the photochemistry and crystal structures of similar α-adamantylacetophenones, which are closely related to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, revealed important insights. These molecules adopt similar conformations that are significant in their photochemical reactions. The study contributes to the understanding of the stability and reactivity of such compounds under photochemical conditions (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis of Flavones and Other Compounds
Another research demonstrated the cyclization of 2-acyloxybenzoic acids, including those structurally similar to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, to produce flavones and other compounds. This synthesis process has potential applications in the development of new chemical entities (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Optoelectronic Properties in Photochromic Diarylethenes
A study focusing on photochromic diarylethenes, which include cyano groups in positions similar to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, revealed that the substituent position significantly affects their optoelectronic properties. This includes effects on photochromism, fluorescence, and electrochemical properties, indicating potential applications in optoelectronic devices (Liu, Pu, Zheng, Le, & Luo, 2007).
Development of High-Performance Composite Materials
Research on high-performance monomers based on trifluoroacetophenone, which is structurally related to 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, shows its potential in the development of thermally stable polymers such as polyimides and polybenzoxazoles. These polymers possess excellent thermooxidative stability and are important in the development of composite structures (Mcgrath, Grubbs, Woodard, Rogers, Gungor, Joseph, Mercier, & Brennan, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLQVNOWVWVLRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642336 |
Source


|
| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone | |
CAS RN |
898784-55-9 |
Source


|
| Record name | 3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)







